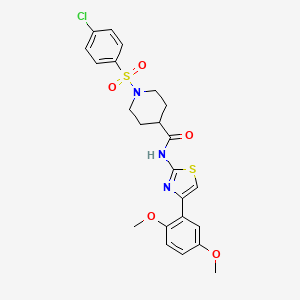![molecular formula C15H20IN5O4 B2544109 Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester CAS No. 1513882-52-4](/img/structure/B2544109.png)
Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidodicarbonic acid, 2-(3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-, 1,3-bis(1,1-dimethylethyl) ester is a chemical compound with the CAS Number: 1513882-52-4 . It has a molecular weight of 461.26 . The IUPAC name for this compound is tert-butyl (tert-butoxycarbonyl) (3-iodo-1H-pyrazolo [3,4-d]pyrimidin-4-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20IN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)11-8-9(16)19-20-10(8)17-7-18-11/h7H,1-6H3,(H,17,18,19,20) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular formula of C15H20IN5O4 . The compound’s SMILES representation is IC1=NNC2=NC=NC(N(C(OC©©C)=O)C(OC©©C)=O)=C21 .Applications De Recherche Scientifique
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
A review focuses on the regio-orientation and regioselectivity in the formation of pyrazolo[1,5-a]pyrimidines, highlighting the reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents. This work aims to clarify controversies in literature related to regio-orientation, which is significant for understanding the chemical behavior and potential applications of related compounds, including imidodicarbonic acid derivatives (M. Mohamed, A. M. Mahmoud, 2019).
Green Synthesis of Fused Heterocycles
The review discusses the atom economical, eco-friendly synthesis of complex heterocycles, including pyrazolo[3,4-d]pyrimidine derivatives, through multi-component reactions (MCRs). These approaches are highlighted for their selectivity and environmental benefits, indicating the potential of such methods in the synthesis of imidodicarbonic acid derivatives (R. Dhanalakshmi, Gopal Jeya, M. Anbarasu, V. Sivamurugan, 2021).
Medicinal Aspects of Pyrazolo[1,5-a]Pyrimidine Scaffold
This review delves into the wide range of medicinal properties of pyrazolo[1,5-a]pyrimidine scaffolds, including their application as building blocks for developing drug-like candidates. The comprehensive analysis includes synthetic strategies and significant biological properties, shedding light on the potential use of imidodicarbonic acid derivatives in drug development (S. Cherukupalli, R. Karpoormath, B. Chandrasekaran, Girish Hampannavar, N. Thapliyal, V. N. Palakollu, 2017).
Synthetic Flexibility and Medicinal Chemistry
A patent review on pyrazolo[3,4-b]pyridine kinase inhibitors emphasizes the scaffold's versatility in interacting with kinases through multiple binding modes, showcasing the potential of such structures in medicinal chemistry. This reinforces the significance of the chemical framework of imidodicarbonic acid derivatives in the design of novel therapeutic agents (Steve Wenglowsky, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20IN5O4/c1-14(2,3)24-12(22)21(13(23)25-15(4,5)6)11-8-9(16)19-20-10(8)17-7-18-11/h7H,1-6H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYLHBIKQBTBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=NC2=NNC(=C21)I)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20IN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2544030.png)

![benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/no-structure.png)
![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2544033.png)
![{[(3-Amino-5-methyl-1H-pyrazol-1-yl)methyl]thio}acetic acid hydrochloride](/img/structure/B2544034.png)
![4-propyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2544035.png)
![N-(1-Cyanocyclohexyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2544037.png)


![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)

![N-(furan-2-ylmethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544048.png)
